4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Antibacterial Antimicrobial resistance Thiazole derivatives

Researchers developing antibacterial or CNS-targeted libraries often encounter batch-to-batch variability with generic 4-arylthiazole-2-amines, compromising SAR reproducibility. 4-(2-Methoxy-phenyl)-thiazol-2-ylamine eliminates this risk through its defined ortho-methoxy substitution, which delivers predictable electronic and steric profiles critical for reliable biological data. • Antibacterial activity: MIC 12.5 µg/mL against P. aeruginosa, 25 µg/mL against S. aureus - an 8-fold selectivity window over E. coli (MIC 100 µg/mL) for species-specific SAR studies. • Synthetic efficiency: Reported yields of 92-93% enable economical library construction; the ortho-methoxy group ensures chromatographic separation from common para-isomer contaminants. • Supply reliability: Available in ≥97% purity with full physicochemical characterization (pKa 4.40, XLogP 2.2), suitable as an HPLC reference standard or LC-MS calibrant.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 93209-95-1
Cat. No. B1361799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-phenyl)-thiazol-2-ylamine
CAS93209-95-1
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CSC(=N2)N
InChIInChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3,(H2,11,12)
InChIKeyDVVAVWNGAFFCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxy-phenyl)-thiazol-2-ylamine (CAS 93209-95-1) Product Overview for Scientific Procurement


4-(2-Methoxy-phenyl)-thiazol-2-ylamine (CAS 93209-95-1) is a 2-aminothiazole heterocyclic compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol. It features a 2-methoxyphenyl substituent at the 4-position of the thiazole ring. This substitution pattern confers specific electronic and steric properties that differentiate it from positional isomers and other 4-aryl thiazole-2-amines, with demonstrated antibacterial activity and synthetic utility as a building block . The compound exhibits a predicted pKa of 4.40±0.10 and an XLogP of 2.2, indicating moderate lipophilicity and weak basicity that are relevant to its solubility and permeability characteristics in biological assays .

Why 4-(2-Methoxy-phenyl)-thiazol-2-ylamine Cannot Be Readily Substituted by Positional Isomers or Unsubstituted Analogs in Research Applications


In medicinal chemistry and chemical biology applications, 2-aminothiazole scaffolds exhibit pronounced structure-activity relationships (SAR) where the position and nature of the aryl substituent critically dictate biological activity, physicochemical properties, and synthetic accessibility [1]. Simple substitution of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine with its para-methoxy positional isomer (CAS 2104-04-3) or unsubstituted 4-phenylthiazol-2-amine results in quantifiable differences in antibacterial potency, lipophilicity, and reaction yield that can confound experimental reproducibility. The ortho-methoxy group introduces unique steric hindrance and electronic effects that modulate both the compound's interaction with biological targets and its behavior in downstream derivatization chemistry, making generic replacement without empirical validation a significant risk to data integrity .

Quantitative Evidence Guide: 4-(2-Methoxy-phenyl)-thiazol-2-ylamine vs. Comparators


Antibacterial Activity: Moderate Potency Against Pseudomonas aeruginosa and Staphylococcus aureus Relative to Clinical Standard Ciprofloxacin

4-(2-Methoxy-phenyl)-thiazol-2-ylamine demonstrates quantifiable antibacterial activity against clinically relevant strains, with MIC values of 12.5 µg/mL against Pseudomonas aeruginosa and 25 µg/mL against Staphylococcus aureus. In comparison, the clinical standard ciprofloxacin exhibits MIC values of 0.25–1 µg/mL against P. aeruginosa and ≤1 µg/mL against S. aureus. While the compound is 12.5- to 50-fold less potent than ciprofloxacin, its activity is within the range considered suitable for a hit or starting scaffold in antimicrobial drug discovery [1]. The compound also shows an MIC of 100 µg/mL against Escherichia coli, indicating selectivity differences across bacterial species .

Antibacterial Antimicrobial resistance Thiazole derivatives

Physicochemical Differentiation: Ortho-Methoxy Substituent Confers Reduced Lipophilicity Compared to Para-Methoxy Isomer

The ortho-methoxy substitution in 4-(2-Methoxy-phenyl)-thiazol-2-ylamine results in an XLogP of 2.2, which is substantially lower than the LogP of 2.98 reported for the para-methoxy isomer (4-(4-methoxyphenyl)-1,3-thiazol-2-amine, CAS 2104-04-3) [1]. This 0.78 log unit difference corresponds to an approximately 6-fold lower partition coefficient, which may translate to higher aqueous solubility and potentially different membrane permeability characteristics. The predicted pKa of 4.40±0.10 for the target compound further distinguishes it from unsubstituted thiazoles and contributes to its ionization state at physiological pH .

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Accessibility: Higher Reported Yield Compared to Para-Methoxy Isomer

4-(2-Methoxy-phenyl)-thiazol-2-ylamine can be synthesized with a reported yield of 92.0% (2.56 mmol scale) using standard condensation methods , or 93% using an alternative protocol with carbon tetrabromide and triethylamine in acetonitrile . In contrast, the para-methoxy isomer (4-(4-methoxyphenyl)-1,3-thiazol-2-amine) is reported with a synthesis yield of 85.2% under comparable conditions . This 7–8% absolute yield difference represents a meaningful advantage for larger-scale synthesis or library production where cumulative yield losses are significant.

Synthetic chemistry Building block Reaction yield

Scaffold Utility in Acetylcholinesterase Inhibitor Development: Class-Level Activity and SAR Positioning

The 4-arylthiazole-2-amine scaffold, of which 4-(2-Methoxy-phenyl)-thiazol-2-ylamine is a representative member, serves as a validated core for acetylcholinesterase (AChE) inhibitor development. SAR studies on related 4-arylthiazole-2-amine derivatives demonstrate that substituent position on the phenyl ring critically modulates AChE inhibitory activity. For instance, derivative 4f (N-acyl-4-phenylthiazole-2-amine) exhibited an IC50 of 0.66 µM against AChE, outperforming the clinical reference rivastigmine . The ortho-methoxy substitution pattern of the target compound provides a distinct electronic and steric environment compared to para- or meta-substituted analogs, offering a unique starting point for further derivatization [1]. While direct IC50 data for the unsubstituted parent compound is not available in the public literature, the class-level activity of closely related derivatives establishes its relevance as a synthetic precursor for AChE inhibitor programs.

Acetylcholinesterase Alzheimer's disease Medicinal chemistry

Gram-Negative Selectivity Profile: Differential Activity Across Bacterial Species

4-(2-Methoxy-phenyl)-thiazol-2-ylamine exhibits a discernible antibacterial selectivity profile. It demonstrates greater potency against Pseudomonas aeruginosa (MIC 12.5 µg/mL) compared to Escherichia coli (MIC 100 µg/mL), an 8-fold difference in susceptibility . This differential activity suggests potential utility in exploring species-specific antibacterial mechanisms or in designing targeted antimicrobial agents. In contrast, the compound is reported to be inactive against Gram-positive Bacillus subtilis, indicating a pronounced Gram-negative bias . This selectivity profile distinguishes it from broad-spectrum thiazole derivatives and may guide its application in targeted microbiological studies.

Antibacterial spectrum Selectivity Gram-negative bacteria

Predicted Drug-Likeness: Compliance with Lipinski's Rule of Five for Oral Bioavailability

4-(2-Methoxy-phenyl)-thiazol-2-ylamine satisfies Lipinski's Rule of Five criteria for drug-likeness, with a molecular weight of 206.26 g/mol, XLogP of 2.2, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. These parameters suggest favorable oral bioavailability potential. In comparison, many 2-aminothiazole derivatives with bulkier substituents fail one or more Rule of Five criteria due to excessive molecular weight or lipophilicity. For context, the clinical AChE inhibitor rivastigmine has a molecular weight of 250.34 g/mol and a LogP of 2.3, placing the target compound within a similar physicochemical space [2]. The compound's predicted topological polar surface area (TPSA) of 76.4 Ų is also within the optimal range (<140 Ų) for cell membrane permeability.

Drug-likeness ADME Oral bioavailability

Recommended Application Scenarios for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine Based on Evidence


Antibacterial Hit Identification and SAR Exploration

Given its moderate MIC values against P. aeruginosa (12.5 µg/mL) and S. aureus (25 µg/mL), 4-(2-Methoxy-phenyl)-thiazol-2-ylamine is suitable as a starting hit for antibacterial drug discovery programs targeting Gram-negative and Gram-positive pathogens . Its 8-fold selectivity window between P. aeruginosa and E. coli (MIC 100 µg/mL) provides a useful SAR foothold for optimizing species-specific activity . Researchers can use the compound as a reference in antimicrobial susceptibility assays or as a scaffold for generating focused libraries aimed at improving potency through structural modification.

Synthetic Building Block for Acetylcholinesterase Inhibitor Libraries

The 4-arylthiazole-2-amine core is a validated scaffold for AChE inhibition, with optimized derivatives achieving sub-micromolar IC50 values . 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, with its ortho-methoxy substitution and high reported synthetic yield (92–93%), serves as an economical and efficient building block for constructing AChE inhibitor libraries . Its favorable drug-likeness profile (Lipinski-compliant) further supports its use in medicinal chemistry campaigns targeting CNS indications [1].

Physicochemical Probe for Studying Substituent Effects on Lipophilicity and Solubility

The 0.78 log unit difference in lipophilicity between the ortho-methoxy (XLogP 2.2) and para-methoxy (LogP 2.98) isomers provides a defined system for investigating how subtle positional changes affect solubility, permeability, and non-specific binding in biological assays . This compound can be employed as a paired probe alongside its para-isomer to deconvolute the contribution of lipophilicity to assay readouts, particularly in cell-based or biochemical screening campaigns where compound aggregation or membrane partitioning is a concern.

Reference Standard for Analytical Method Development and Quality Control

4-(2-Methoxy-phenyl)-thiazol-2-ylamine is available from multiple vendors with specified purity (≥95–97%), and its well-characterized physicochemical properties—including predicted pKa (4.40±0.10), density (1.259±0.06 g/cm³), and boiling point (355.0±17.0 °C)—make it suitable as a reference standard for HPLC method development, LC-MS calibration, and quality control workflows . Its distinct ortho-substitution pattern ensures reliable chromatographic separation from common positional isomer contaminants, enhancing method specificity.

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